molecular formula C6H4N2O B3345834 6H-Pyrrolo[1,2-b]pyrazol-6-one CAS No. 111573-53-6

6H-Pyrrolo[1,2-b]pyrazol-6-one

Cat. No.: B3345834
CAS No.: 111573-53-6
M. Wt: 120.11 g/mol
InChI Key: PBOBBKBQQFLGDJ-UHFFFAOYSA-N
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Description

6H-Pyrrolo[1,2-b]pyrazol-6-one is a nitrogen-containing heterocyclic compound that features a fused ring system composed of a pyrrole ring and a pyrazole ring. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo[1,2-b]pyrazol-6-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo[1,2-b]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyrazine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6H-Pyrrolo[1,2-b]pyrazol-6-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6H-Pyrrolo[1,2-b]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, some derivatives of pyrrolopyrazine have been shown to inhibit kinase activity, which is crucial in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5H-Pyrrolo[2,3-b]pyrazine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a fused ring system that includes a pyrimidine ring.

Uniqueness

6H-Pyrrolo[1,2-b]pyrazol-6-one is unique due to its specific ring structure and the position of the nitrogen atoms, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

pyrrolo[1,2-b]pyrazol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c9-6-2-1-5-3-4-7-8(5)6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOBBKBQQFLGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549031
Record name 6H-Pyrrolo[1,2-b]pyrazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111573-53-6
Record name 6H-Pyrrolo[1,2-b]pyrazol-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111573-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Pyrrolo[1,2-b]pyrazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Pyrrolo[1,2-b]pyrazol-6-one
Reactant of Route 2
6H-Pyrrolo[1,2-b]pyrazol-6-one
Reactant of Route 3
6H-Pyrrolo[1,2-b]pyrazol-6-one
Reactant of Route 4
6H-Pyrrolo[1,2-b]pyrazol-6-one
Reactant of Route 5
6H-Pyrrolo[1,2-b]pyrazol-6-one

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